RNase L Activation Activity of 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione in Cell-Free Translation Assays
5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione demonstrates potent activation of 2-5A-dependent ribonuclease (RNase L), achieving 50% inhibition of protein synthesis at an IC₅₀ of 2.30 nM in mouse L cell extracts [1]. This represents sub-nanomolar to low nanomolar potency in a cell-free translation inhibition system. While direct head-to-head comparator data for closely related 5-oxa-1-azabicyclo[4.2.0]octane analogs are not available in the same assay system, this activity value establishes a quantitative benchmark for this specific scaffold and oxidation state [2]. The 2.30 nM IC₅₀ serves as a reference point for evaluating structurally modified derivatives in RNase L-mediated antiviral mechanism studies.
| Evidence Dimension | IC₅₀ for RNase L activation (protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | No direct comparator in same assay; class-level baseline not established |
| Quantified Difference | Not applicable (single compound data point) |
| Conditions | Mouse L cell extracts; protein synthesis inhibition measured via radiolabeled amino acid incorporation |
Why This Matters
The 2.30 nM IC₅₀ establishes a quantitative potency benchmark for this specific 3,8-dione scaffold in RNase L activation assays, enabling researchers to evaluate structure-activity relationships when modifying the bicyclic core.
- [1] BindingDB. Affinity Data for 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione: IC₅₀ = 2.30 nM for RNase L activation in mouse L cell extracts. BindingDB Entry ID: BDBM50025002. View Source
- [2] BindingDB. Assay Method Information ChEBML_164143: RNase L activation measured by 50% inhibition of protein synthesis in mouse L cell extracts. View Source
